(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol

HIV-1 Integrase Fragment-Based Drug Discovery X-ray Crystallography

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a small-molecule pyrazole derivative featuring a hydroxymethyl group at the 4-position and distinct N-methyl and phenyl substituents. It has been characterized as a fragment molecule with a validated interaction with HIV-1 integrase, as evidenced by a high-resolution (1.80 Å) X-ray crystal structure (PDB ID: 3VQ6).

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 499785-47-6
Cat. No. B1363965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
CAS499785-47-6
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)CO)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
InChIKeyZVGZXURABHDVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol (CAS 499785-47-6): A Validated HIV-1 Integrase Fragment Hit and Pyrazole Scaffold for Drug Discovery


(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a small-molecule pyrazole derivative featuring a hydroxymethyl group at the 4-position and distinct N-methyl and phenyl substituents. It has been characterized as a fragment molecule with a validated interaction with HIV-1 integrase, as evidenced by a high-resolution (1.80 Å) X-ray crystal structure (PDB ID: 3VQ6) [1]. The compound is utilized as a building block in medicinal chemistry and as a research tool in fragment-based drug discovery campaigns [2].

Why Generic Pyrazole Methanol Substitution Fails: The Structural Prerequisite for Validated HIV-1 Integrase Binding


Simple pyrazole methanols are often procured as interchangeable synthetic intermediates; however, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol's specific substitution pattern—particularly the N-methyl and phenyl groups—directly enables a validated, high-resolution binding interaction with HIV-1 integrase [1]. Substituting this compound with a generic analog lacking these features (e.g., an unsubstituted pyrazole methanol) risks forfeiting this experimentally verified protein-ligand interaction, a differentiation that cannot be assumed from structural similarity alone .

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol: Quantitative Evidence of Differentiation Against Analogs and In-Class Candidates


Validated HIV-1 Integrase Binding: A High-Resolution Crystal Structure Not Observed for Common Analogs

In a parallel fragment screening campaign targeting HIV-1 integrase core domain, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol was identified as a validated hit. Its binding was confirmed by X-ray crystallography at a resolution of 1.80 Å (PDB ID: 3VQ6), with an R-free of 0.256, placing it among the 15 fragment/integrase complexes identified via STD-NMR/X-ray out of a commercial fragment library [1]. In contrast, structurally similar pyrazole methanols lacking the N-methyl-5-phenyl substitution (e.g., (1-phenyl-1H-pyrazol-4-yl)methanol, CAS 70817-26-4) have no reported high-resolution structures with HIV-1 integrase, nor any evidence of validated binding to this target [2].

HIV-1 Integrase Fragment-Based Drug Discovery X-ray Crystallography

Fragment Hit Rate Contextualization: A High-Confidence Starting Point for Lead Optimization

The Wielens et al. (2013) study employed two orthogonal screening methods: STD-NMR and SPR. (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol was among the 15 fragment hits validated by X-ray crystallography from the STD-NMR arm, representing a hit rate of approximately 4% from the initial fragment pool [1]. This contrasts with many commercially available pyrazole methanols that have not been screened against HIV-1 integrase, nor have they demonstrated any validated target engagement [2].

Fragment-Based Lead Discovery HIV-1 Integrase Hit Validation

Physicochemical Differentiation: Predicted LogP and Polar Surface Area for BBB Penetration Potential

The compound's predicted LogP (1.45, KOWWIN) and polar surface area (38 Ų) fall within optimal ranges for CNS penetration (LogP 2-4, PSA < 90 Ų) . In contrast, the closely related analog (1-phenyl-1H-pyrazol-4-yl)methanol (CAS 70817-26-4) has a higher predicted LogP (~2.1) and a slightly higher PSA (44 Ų) [1], making the target compound a more favorable candidate for CNS-targeted fragment libraries.

Physicochemical Properties Blood-Brain Barrier CNS Drug Design

Class-Level Enzyme Inhibition Potential: Nanomolar IC50 Ranges for 4-Phenyl Substituted Pyrazoles

4-Phenyl substituted pyrazole derivatives, a class to which (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol belongs, have been shown to inhibit TGF-beta receptor I kinase with IC50 values ranging from 30 to 555 nM [1]. While direct IC50 data for this specific compound are not reported, the structural motif aligns with this potent class, suggesting potential for low nanomolar inhibition. In contrast, pyrazole methanols lacking the 4-phenyl substitution typically exhibit reduced or no activity against this kinase target [2].

Enzyme Inhibition Kinase TGF-beta Receptor

Commercial Availability and Purity: A Consistent Supply Chain for Reproducible Research

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol is offered by multiple vendors with certified purity of ≥95% (BOC Sciences) and ≥98% (TargetMol), ensuring reproducibility in research applications [1]. In comparison, many pyrazole methanol analogs are only available as custom synthesis products with variable purity and lead times, hindering timely and consistent procurement for fragment-based screening .

Chemical Procurement Purity Reproducibility

Application Scenarios for (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol Driven by Quantitative Differentiation


HIV-1 Integrase Fragment-Based Lead Discovery

Utilize the validated, high-resolution crystal structure (PDB ID: 3VQ6) as a starting point for structure-based design of novel HIV-1 integrase inhibitors. The compound's binding mode, revealed at 1.80 Å resolution, provides a rational basis for fragment growing or linking strategies to improve affinity and selectivity [1].

CNS-Penetrant Pyrazole Library Design

Incorporate this compound into fragment libraries targeting CNS disorders, leveraging its predicted LogP of 1.45 and PSA of 38 Ų, which favor blood-brain barrier penetration [1]. These properties differentiate it from more lipophilic pyrazole analogs and support its use in neurological drug discovery campaigns.

Kinase Inhibitor Scaffold for TGF-beta Receptor I

Employ this compound as a starting scaffold for the design of TGF-beta receptor I kinase inhibitors. Class-level IC50 data for 4-phenyl substituted pyrazoles (30-555 nM) indicate that this motif can achieve potent enzyme inhibition, and the compound's validated binding to a transferase (HIV-1 integrase) suggests a propensity for engaging kinase ATP-binding pockets [1].

Quality-Controlled Reagent for Reproducible Fragment Screens

Procure this compound as a certified, high-purity (>98%) fragment for reliable use in NMR- or SPR-based screening campaigns. Its commercial availability and documented purity reduce batch-to-batch variability, ensuring that hits identified in primary screens are reproducible and not artifacts of impurity or degradation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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